![molecular formula C12H7BrN2OS B2804303 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol CAS No. 63756-45-6](/img/structure/B2804303.png)
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” is a chemical compound with the molecular formula C12H7BrN2OS and a molecular weight of 307.17. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” and its derivatives involves C-C coupling reactions. In one study, quinoxaline derivatives were synthesized using Pd(PPh3)4 as a catalyst . The synthesis involved the use of phenothiazine (PTZ), phenoxazine (POZ), carbazole (Cz), and quinoxaline (QX) units .Molecular Structure Analysis
The molecular structure of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” is based on the quinoxaline core, which is a nitrogen-containing heterocyclic compound . It also contains a bromothiophenyl group, which contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involving “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” are primarily C-C coupling reactions. These reactions are catalyzed by palladium-based catalysts and involve various borylated precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromothiophen-2-yl)quinoxalin-2-ol” include its molecular formula (C12H7BrN2OS) and molecular weight (307.17). More detailed properties such as melting point, boiling point, solubility, and spectral data may require additional specific experimental measurements or database searches.Wissenschaftliche Forschungsanwendungen
Overview of Quinoxaline Derivatives
Quinoxaline and its derivatives, including 3-(5-Bromothiophen-2-yl)quinoxalin-2-ol, have attracted attention due to their broad range of biological and pharmacological activities. Quinoxalines are heterocyclic compounds that consist of a fusion between a benzene and a pyrazine ring. They are known for their applications in dyes, pharmaceuticals, and as antibiotics such as echinomycin and levomycin. Moreover, quinoxaline derivatives have been studied for their antitumoral properties and are investigated as catalyst ligands in various chemical reactions. Their synthesis can be achieved through the condensation of ortho-diamines with 1,2-diketones, highlighting their versatility and importance in organic chemistry and medicinal chemistry (Aastha Pareek and Dharma Kishor, 2015).
Applications in Organic Materials and Nanoscience
Hexaazatriphenylene (HAT) derivatives, related to quinoxaline structures, are notable for their electron-deficient, rigid, planar aromatic systems, which exhibit excellent π–π stacking ability. These properties make HAT derivatives ideal for use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This underscores the significance of quinoxaline derivatives in the development of materials for organic electronics and nanotechnology applications (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biomedical and Pharmacological Significance
Quinoxaline derivatives possess a wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Modifying the quinoxaline structure allows for the attainment of compounds with significant antimicrobial properties and potential treatments for diseases like cancer and malaria. This adaptability showcases the therapeutic potential of quinoxaline derivatives in addressing a range of health issues, further emphasizing their value in drug discovery and development (J. A. Pereira, A. M. Pessoa, M. Cordeiro, R. Fernandes, C. Prudêncio, J. Noronha, Mónica Vieira, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-2-yl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-10-6-5-9(17-10)11-12(16)15-8-4-2-1-3-7(8)14-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNYYWLKKSJTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-2-yl)quinoxalin-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.